

Technical Guide: Physicochemical Properties of (3,5-Dichloropyridin-4-YL)methanol

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Compound of Interest

Compound Name: (3,5-Dichloropyridin-4-YL)methanol

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Abstract

(3,5-Dichloropyridin-4-YL)methanol, a halogenated pyridine derivative, serves as a key intermediate in the synthesis of complex organic molecules. Its structural features, characterized by a pyridine ring substituted with two chlorine atoms and a hydroxymethyl group, make it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physicochemical properties of **(3,5-Dichloropyridin-4-YL)methanol**, a detailed experimental protocol for its synthesis, and a workflow diagram illustrating the synthetic pathway. This document is intended to be a critical resource for researchers engaged in the synthesis of novel therapeutic agents.

Physicochemical Properties

The accurate characterization of **(3,5-Dichloropyridin-4-YL)methanol** is fundamental for its application in further synthetic endeavors. The following table summarizes its key physicochemical properties.

Property	Value	Source(s)
IUPAC Name	(3,5-Dichloropyridin-4-yl)methanol	N/A
Synonyms	3,5-Dichloro-4-(hydroxymethyl)pyridine	[1][2]
CAS Number	159783-46-7	[1][2]
Molecular Formula	C ₆ H ₅ Cl ₂ NO	[2]
Molecular Weight	178.02 g/mol	Calculated
Appearance	Colorless crystalline solid (predicted)	[3]
Melting Point	Data not available (related compound 3,5-dichloro-4-formylpyridine melts at 75-79 °C)	[4]
Boiling Point	Data not available	
Solubility	Predicted to have lower solubility in water and higher solubility in organic solvents like methanol, ethanol, ether, and acetone.	[3]
pKa	Data not available	
LogP	Data not available	

Synthesis of (3,5-Dichloropyridin-4-YL)methanol

The synthesis of **(3,5-Dichloropyridin-4-YL)methanol** can be achieved via the reduction of its corresponding carboxylic acid, 3,5-dichloroisonicotinic acid. The following protocol is based on a general method for the reduction of nicotinic acids using a sodium borohydride-methanol system.

Experimental Protocol: Reduction of 3,5-Dichloroisonicotinic Acid

Materials:

- 3,5-Dichloroisonicotinic acid
- Sodium borohydride (NaBH_4)
- Methanol (anhydrous)
- Tetrahydrofuran (THF, anhydrous)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Magnesium sulfate (MgSO_4 , anhydrous)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Standard glassware for extraction and filtration

Procedure:

- In a dry round-bottom flask, suspend 3,5-dichloroisonicotinic acid (1 equivalent) and finely powdered sodium borohydride (20 equivalents) in anhydrous THF.
- Carefully add anhydrous methanol (a quantity sufficient to initiate the reaction, e.g., 0.8 equivalents relative to the acid) to the suspension.
- Fit the flask with a reflux condenser and heat the reaction mixture to reflux for approximately 24 hours.

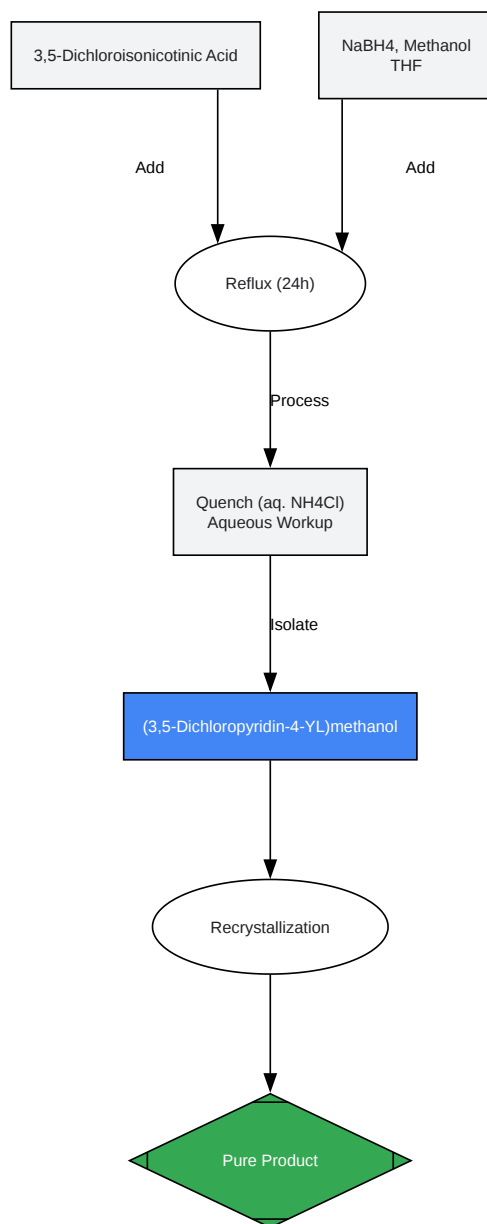
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride with continuous stirring for 15 hours.
- Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
- Combine all organic extracts and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
- The crude **(3,5-Dichloropyridin-4-YL)methanol** can be further purified by recrystallization from a suitable solvent such as ethyl acetate.

Applications in Drug Development

Halogenated pyridines are a significant class of compounds in the pharmaceutical industry.[5] The 3,5-dichloropyridine core, in particular, is a structural motif found in various therapeutic agents. While specific applications of **(3,5-Dichloropyridin-4-YL)methanol** are not extensively documented in publicly available literature, it is a logical precursor for the synthesis of more complex molecules. For instance, related compounds like 4-amino-3,5-dichloropyridine are pivotal intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), including the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast.[6] It is plausible that **(3,5-Dichloropyridin-4-YL)methanol** could be utilized in the synthesis of novel kinase inhibitors or P2X7 receptor antagonists, which often feature the dichloropyridine scaffold.[7]

Visualized Synthesis Workflow

The following diagram illustrates the synthetic workflow for the preparation of **(3,5-Dichloropyridin-4-YL)methanol** from its carboxylic acid precursor.



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Caption: Synthetic workflow for **(3,5-Dichloropyridin-4-yl)methanol**.

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